LogP Difference vs. Unsubstituted Triazole
The target compound (4,5-diisopropyl-4H-1,2,4-triazole-3-sulfonyl chloride) exhibits a computed LogP of 1.9099 , whereas the unsubstituted parent 4H-1,2,4-triazole-3-sulfonyl chloride has a computed XLogP3 of 0.3 [1]. This 1.6 log unit increase reflects the addition of two isopropyl groups and predicts a >30-fold higher octanol-water partition coefficient, directly impacting membrane permeability, metabolic stability, and chromatographic retention behavior.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.91 (computed, Leyan platform) |
| Comparator Or Baseline | 4H-1,2,4-triazole-3-sulfonyl chloride (unsubstituted parent, CAS 6461-29-6): XLogP3 = 0.3 (computed by PubChem) |
| Quantified Difference | ΔLogP ≈ +1.6 log units |
| Conditions | In silico prediction; different algorithms (Leyan vs. PubChem XLogP3) but directionally consistent with the addition of two isopropyl groups (approximate π contribution per isopropyl ≈ +0.8 to +1.0 log units) |
Why This Matters
For procurement decisions in medicinal or agrochemical synthesis, the ~30-fold lipophilicity difference determines whether downstream sulfonamide products will fall within target LogP windows (commonly 1–5 for oral bioavailability or foliar uptake), making the diisopropyl derivative the only appropriate choice when higher lipophilicity is required.
- [1] PubChem. 4H-1,2,4-Triazole-3-sulfonyl chloride. CID 14304450. https://pubchem.ncbi.nlm.nih.gov/compound/4H-1_2_4-Triazole-3-sulfonyl-chloride (accessed 2026-05-01). View Source
